4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine
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Overview
Description
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, an oxadiazole ring, a furan ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Furan Ring Attachment: The furan ring can be attached through acylation reactions, where furan-2-carbonyl chloride reacts with the piperidine derivative.
Final Assembly: The final compound is assembled by coupling the oxadiazole and furan-piperidine intermediates under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, possibly leading to the development of new pharmaceuticals for treating diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring may interact with active sites of enzymes, inhibiting their activity, while the furan and piperidine rings could enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(benzoyl)piperidine: Similar structure but with a benzoyl group instead of a furan ring.
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophene-2-carbonyl)piperidine: Similar structure but with a thiophene ring instead of a furan ring.
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(pyridine-2-carbonyl)piperidine: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine lies in its combination of the oxadiazole, furan, and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to its analogs. This unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(12-2-1-9-20-12)18-7-5-11(6-8-18)14-16-13(17-21-14)10-3-4-10/h1-2,9-11H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRRJEJOKUVTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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